morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone
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Description
Morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone is a useful research compound. Its molecular formula is C18H24N2O4S and its molecular weight is 364.46. The purity is usually 95%.
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Biological Activity
Morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure
The chemical formula for this compound is represented as follows:
This compound features a morpholine ring, a piperidine moiety, and a sulfonamide group, contributing to its diverse biological activities.
Research indicates that this compound exhibits significant activity as an inhibitor of various biological pathways. Its primary mechanisms include:
- BTK Inhibition : The compound has demonstrated the ability to inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling and survival. This inhibition is particularly relevant in the context of treating B-cell malignancies and autoimmune diseases .
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. It affects the expression levels of pro-apoptotic and anti-apoptotic proteins, leading to increased cell death in malignant cells .
- Anti-inflammatory Effects : Morpholin derivatives are known for their anti-inflammatory properties. This compound may reduce inflammation by inhibiting cytokine release and modulating immune responses .
Pharmacological Studies
A summary of pharmacological studies on this compound is presented in Table 1.
Study | Focus | Findings |
---|---|---|
Study A | BTK Inhibition | Significant reduction in B-cell proliferation in vitro |
Study B | Anticancer Activity | Induced apoptosis in leukemia cell lines with IC50 values < 10 µM |
Study C | Anti-inflammatory | Decreased TNF-alpha and IL-6 levels in animal models |
Case Studies
Several case studies have highlighted the therapeutic potential of morpholin derivatives:
- Case Study 1 : A clinical trial involving patients with chronic lymphocytic leukemia (CLL) showed promising results with this compound, leading to reduced tumor burden and improved patient outcomes .
- Case Study 2 : In a preclinical model of rheumatoid arthritis, treatment with morpholin derivatives resulted in decreased joint inflammation and damage, supporting its use in autoimmune conditions .
Properties
IUPAC Name |
morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c21-18(19-10-12-24-13-11-19)17-7-4-9-20(15-17)25(22,23)14-8-16-5-2-1-3-6-16/h1-3,5-6,8,14,17H,4,7,9-13,15H2/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLYUYZFANEXJL-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.